Thiazolidine-2-carboxylic acid

Beschreibung

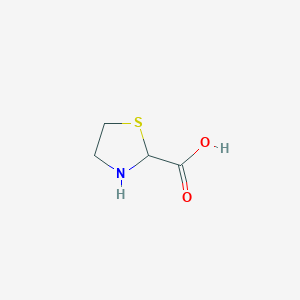

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-thiazolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c6-4(7)3-5-1-2-8-3/h3,5H,1-2H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSZVNJBVJWEJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30936787 | |

| Record name | 1,3-Thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16310-13-7, 65126-70-7 | |

| Record name | Thiazolidine-2-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016310137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Thiazolidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30936787 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiazolidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAZOLIDINE-2-CARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemoenzymatic Approaches

Direct Synthesis from Cysteine and Related Precursors

The most common and direct routes to thiazolidine-2-carboxylic acid and its derivatives involve the condensation of a thiol-containing precursor, such as cysteine or cysteamine (B1669678), with a carbonyl compound.

Condensation Reactions with Aldehydes and Ketones

The fundamental approach to forming the thiazolidine (B150603) ring involves the reaction of L-cysteine with various aldehydes and ketones. researchgate.netmdpi.com This reaction proceeds via the nucleophilic attack of the amino group of cysteine on the carbonyl carbon of the aldehyde or ketone, followed by an intramolecular cyclization involving the thiol group to form the five-membered thiazolidine ring. smolecule.comjst.go.jp This process creates a new chiral center at the C-2 position of the thiazolidine ring, often resulting in a mixture of diastereomers. researchgate.net

For instance, the reaction of D-penicillamine with benzaldehyde (B42025) yields 2-phenyl-5,5-dimethylthiazolidine-4-carboxylic acid. cdnsciencepub.com Similarly, a series of 2-aryl-thiazolidine-4-carboxylic acids have been synthesized through the nucleophilic cyclic condensation of L-cysteine hydrochloride with various aromatic aldehydes. smolecule.com The reaction conditions, such as the solvent and base used, can influence the reaction time, yield, and diastereomeric excess of the products. tandfonline.com For example, the synthesis of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids has been achieved at room temperature in an aqueous DMSO medium with sodium bicarbonate as a base. tandfonline.com

The table below summarizes examples of condensation reactions between cysteine or its derivatives and various carbonyl compounds.

| Precursor | Carbonyl Compound | Product | Reference |

| L-Cysteine Hydrochloride | Aromatic Aldehydes | 2-Aryl-thiazolidine-4-carboxylic acids | smolecule.com |

| D-Penicillamine | Benzaldehyde | 2-Phenyl-5,5-dimethylthiazolidine-4-carboxylic acid | cdnsciencepub.com |

| L-Cysteine | Aldoses (e.g., D-(-)-ribose, D-(+)-glucose) | 2(R,S)-(Polyhydroxyalkyl)thiazolidine-4(R) carboxylic acids | acs.org |

| L-Cysteine | Formaldehyde (B43269) | (R)-3-(tert-Butoxycarbonyl)thiazolidine-4-carboxylic acid | rsc.org |

| L-Cysteine | Acetone | (R)-3-(tert-Butoxycarbonyl)-2,2-dimethylthiazolidine-4-carboxylic acid | rsc.org |

Reaction with Glyoxylate (B1226380) and Cysteamine

A particularly well-studied and physiologically relevant synthesis of this compound involves the condensation of cysteamine with glyoxylate. smolecule.comnih.gov This reaction is notable for its efficiency, proceeding with a second-order rate constant of 84 min⁻¹ M⁻¹ at 37°C and a pH of 7.5. nih.gov The reaction is efficient even at low, sub-millimolar concentrations of the reactants. nih.govebi.ac.uk The mechanism involves the nucleophilic attack of the sulfur atom of cysteamine on the carbonyl carbon of glyoxylate, followed by cyclization through the amine group to form the thiazolidine ring. smolecule.com

(RS)-2-THC can be synthesized in high yield (88.5%) by the condensation of cysteamine with glyoxylic acid monohydrate in a mixture of acetic acid and ethanol. electronicsandbooks.com This reaction is also catalyzed by the enzyme D-amino acid oxidase, suggesting a potential physiological pathway for its formation. nih.govnih.gov

Stereoselective Synthesis and Enantiomeric Control

Due to the chirality of this compound, significant research has focused on methods to control its stereochemistry during synthesis, aiming to produce optically active forms.

Asymmetric Transformation for Optically Active Forms

Asymmetric transformation is a powerful technique for obtaining enantiomerically pure forms of this compound. This method takes advantage of the fact that thiazolidine derivatives with a chiral center at the C-2 position can readily racemize or epimerize in solution through a ring-opening intermediate. electronicsandbooks.com

One successful approach involves the condensation of cysteamine with glyoxylic acid monohydrate in the presence of a chiral resolving agent, such as (2R, 3R)- or (2S, 3S)-tartaric acid. jst.go.jp This leads to the formation of a less soluble diastereomeric salt, which can be selectively crystallized. Subsequent treatment of the separated salt with a base, like triethylamine (B128534) in methanol, affords the enantiopure (-)-(R)-2-thiazolidinecarboxylic acid or (+)-(S)-2-thiazolidinecarboxylic acid. jst.go.jp The absolute configurations of these enantiomers have been determined based on their molar rotations. jst.go.jp

Investigation of Stereochemical Influence on Synthesis Pathways

The stereochemistry of the starting materials and the reaction conditions can significantly influence the stereochemical outcome of the synthesis. For example, in the synthesis of 2-aryl-thiazolidine-4-carboxylic acids, the existing (4R) stereocenter of L-cysteine can direct the stereoselectivity at the newly formed C-2 center. tandfonline.com

Studies have shown that N-acetylation of 2-substituted thiazolidine-4-carboxylic acids can proceed with selective inversion or retention of configuration at the C-2 position, depending on the reaction conditions. jst.go.jp This is often explained by a ring-opening mechanism involving Schiff-base intermediates. jst.go.jp The choice of solvent and base can also play a crucial role in the stereoselectivity of N-acylation reactions. jst.go.jp Furthermore, the steric hindrance of substituents on the thiazolidine ring can influence the conformational preferences and the stereochemical outcome of subsequent reactions. researchgate.net

The table below highlights key findings on the stereochemical control in the synthesis of this compound and its derivatives.

| Method | Key Feature | Outcome | Reference |

| Asymmetric Transformation | Use of (R)- or (S)-tartaric acid as a resolving agent during condensation of cysteamine and glyoxylic acid. | Formation of enantiopure (-)-(R)- and (+)-(S)-2-thiazolidinecarboxylic acid. | jst.go.jp |

| Diastereoselective Synthesis | Condensation of L-cysteine with aromatic aldehydes. | Formation of (2R/2S,4R)-2-aryl-thiazolidine-4-carboxylic acids with varying diastereomeric excess. | tandfonline.com |

| N-Acetylation | Selective inversion or retention at C-2 of 2-substituted thiazolidine-4-carboxylic acids depending on reagents. | Controlled stereochemistry at C-2 through a ring-opening mechanism. | jst.go.jp |

Advanced Synthetic Strategies

Beyond direct condensation, more advanced strategies are being explored to synthesize diverse thiazolidine derivatives. These include the use of multicomponent reactions, novel catalysts, and convergent synthetic pathways. For instance, a one-pot, solvent- and scavenger-free protocol has been developed for the regio- and stereoselective synthesis of 2-iminothiazolidin-4-ones. nih.gov

Convergent synthesis strategies are also employed, particularly for more complex derivatives. This involves preparing key intermediates separately before combining them in a final step. For example, thiazolidine-2,4-dione derivatives have been synthesized by first reacting thiazolidine-2,4-dione with a bromomethyl-containing scaffold, followed by a Knoevenagel condensation with an appropriate aldehyde. mdpi.com Lewis acid-mediated additions of titanium enolates from chiral N-acyl thiazolidinethiones to acetals represent another powerful tool for the stereoselective construction of carbon-carbon bonds in thiazolidine-containing molecules. orgsyn.org These advanced methods offer greater flexibility and control in accessing a wide range of structurally diverse and potentially bioactive thiazolidine compounds. nih.govontosight.ai

1,3-Dipolar Cycloaddition Reactions in this compound Synthesis

A significant method for constructing complex heterocyclic scaffolds involves the 1,3-dipolar cycloaddition reaction utilizing this compound. nih.gov This process typically begins with the in-situ generation of an azomethine ylide. The reaction of this compound with a carbonyl compound, such as thioisatin (benzo[b]thiophene-2,3-dione), leads to the formation of an intermediate iminium species. nih.govresearchgate.net This species then undergoes a stereospecific 1,3-cycloreversion, losing a molecule of carbon dioxide to form a highly reactive azomethine ylide. nih.gov

This transient azomethine ylide is a 1,3-dipole that can be readily trapped by various dipolarophiles, including both electron-rich and electron-deficient acetylenic and ethylenic compounds. nih.govnih.gov The subsequent [3+2] cycloaddition reaction between the ylide and the dipolarophile leads to the formation of novel and complex heterocyclic structures, such as azabicycloadducts and spiro-pyrrolidines. nih.govnih.govclockss.org This method is valued for its efficiency and its ability to generate molecular diversity from readily available starting materials. nih.govclockss.org The regioselectivity of these cycloaddition reactions has been studied using theoretical calculations to understand the energetic properties of the reactants, transition states, and the resulting cycloadducts. nih.govresearchgate.net

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions

| Reactants | Dipolarophile | Product | Reference |

|---|---|---|---|

| Thioisatin, this compound | Diphenylacetylene (B1204595) | Azabicycloadduct | nih.gov |

| Thioisatin, this compound | Methyl acrylate | Regioisomeric mixture of cycloadducts | nih.govresearchgate.net |

| Acenaphthenequinone, Thiazolidine-4-carboxylic acid | (Z)-5-benzylidene-2-thioxothiazolidin-4-one | Dispiro compound | clockss.org |

Note: The table showcases representative reactions. Thiazolidine-4-carboxylic acid and N-methylglycine are also used to generate azomethine ylides for similar cycloaddition reactions.

Multi-step Synthetic Pathways for Novel Hybrids

The thiazolidine scaffold, particularly in the form of thiazolidine-2,4-dione, is a cornerstone in the multi-step synthesis of novel hybrid molecules with potential therapeutic applications. mdpi.comresearchgate.net These synthetic pathways are designed to combine the thiazolidine core with other biologically active pharmacophores, such as acridine (B1665455), to create new chemical entities. mdpi.com

A representative multi-step synthesis of thiazolidine-2,4-dione-acridine hybrids involves several key transformations. mdpi.com The process may begin with substitution reactions to create aldehyde intermediates, such as 2-(4-formylphenoxy)-N-phenylacetamides. mdpi.com This is followed by a crucial Knoevenagel condensation between the aldehyde derivative and thiazolidine-2,4-dione. mdpi.comnih.gov This condensation, often catalyzed by piperidine (B6355638) and acetic acid, forms a 5-benzylidene-thiazolidine-2,4-dione intermediate. mdpi.com In the final step, this intermediate is alkylated with a suitable acridine derivative, like 9-(bromomethyl)acridine, in the presence of a base such as potassium carbonate, to yield the target hybrid molecule. mdpi.com Such multi-step strategies allow for the systematic construction of complex molecules where different structural components can be varied to fine-tune biological activity. mdpi.comnih.gov

Table 2: Illustrative Multi-step Synthesis of a Thiazolidine-2,4-dione Hybrid

| Step | Reaction Type | Reactants | Product | Reference |

|---|---|---|---|---|

| 1 | Substitution | 2-bromo-N-phenylacetamide, 4-hydroxybenzaldehyde | 2-(4-formylphenoxy)-N-phenylacetamide | mdpi.com |

| 2 | Knoevenagel Condensation | 2-(4-formylphenoxy)-N-phenylacetamide, Thiazolidine-2,4-dione | 5-(4-(2-oxo-2-(phenylamino)ethoxy)benzylidene)thiazolidine-2,4-dione | mdpi.com |

Utilization as a Versatile Building Block in Complex Molecular Architectures

This compound and its close derivatives are highly valued as versatile building blocks in the synthesis of complex molecular architectures. nih.govontosight.airsc.org Their utility stems from the inherent reactivity and stereochemistry of the thiazolidine ring, which contains both sulfur and nitrogen heteroatoms and is an analogue of the amino acid proline. ebi.ac.ukekb.eg This structure serves as a robust scaffold for introducing further chemical diversity.

One of the primary applications of this compound as a building block is in the generation of azomethine ylides for 1,3-dipolar cycloaddition reactions, as previously detailed. This strategy provides access to a wide array of nitrogen-containing heterocycles, including complex spiro and fused ring systems that are of significant interest in medicinal chemistry. nih.govclockss.org For instance, its reaction with thioisatin generates novel azabicycloadducts, demonstrating its role in constructing sophisticated molecular frameworks. nih.govsigmaaldrich.com

Furthermore, the thiazolidine ring system is a key component in the targeted synthesis of hybrid molecules. mdpi.comnih.gov Derivatives like thiazolidine-2,4-dione are fundamental starting materials for creating compounds that merge the thiazolidine core with other pharmacologically relevant moieties, such as triazoles or acridines. mdpi.comnih.gov this compound itself serves as an intermediate in the synthesis of various bioactive compounds, including tyrosinase inhibitors and precursors to other heterocyclic systems like 2,3-dihydropyrrolo[2,1-b]thiazoles. sigmaaldrich.comnih.gov The ability to functionalize the thiazolidine ring at multiple positions makes it an adaptable and indispensable tool for chemists aiming to build complex and functionally diverse molecules. rsc.orgekb.eg

Chemical Modification and Derivative Design

Strategic Derivatization of the Thiazolidine (B150603) Ring System

The chemical architecture of thiazolidine-2-carboxylic acid offers multiple sites for modification, allowing for a systematic exploration of structure-activity relationships (SAR). Key strategies involve substitutions at the carboxylic acid group and alterations to the heterocyclic ring itself.

The carboxylic acid group is a primary target for derivatization, often to enhance pharmacokinetic properties or to introduce new binding interactions with biological targets. Common modifications include:

Esterification: Conversion of the carboxylic acid to an ester can modulate lipophilicity, which may improve membrane permeability. This is a standard prodrug strategy to enhance oral bioavailability.

Amide Formation: Coupling the carboxylic acid with various amines or amino esters produces amides. researchgate.net This strategy is widely used to explore new hydrogen bonding interactions and to introduce diverse substituents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in conjunction with Hydroxybenzotriazole (HOBt) are commonly employed to facilitate amide bond formation. nih.govlibretexts.org These reactions create secondary and tertiary amides, significantly expanding the chemical space of the derivatives. nih.govlibretexts.org

Reduction to Alcohols: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This removes the acidic nature of the moiety and introduces a new functional group for further derivatization.

The thiazolidine ring itself can be modified to influence the compound's conformation and interaction with target proteins.

N-Acylation and N-Arylation: The secondary amine within the thiazolidine ring is a key site for modification. N-acylation, through reaction with acyl chlorides like acetyl chloride or benzoyl chloride, introduces an acyl group. nih.gov This modification can alter the electronic properties and steric bulk at the nitrogen atom, which has been shown to impact biological activity. nih.gov

Substitution at the 2-Position: Introducing substituents at the 2-position of the thiazolidine ring is a critical strategy for creating diversity. This is often achieved by synthesizing the ring through the condensation of L-cysteine with a variety of substituted aldehydes. scholarsresearchlibrary.comnovapublishers.com This method allows for the incorporation of a wide range of aryl and heteroaryl groups at the C2 position, leading to the synthesis of numerous 2-arylthiazolidine-4-carboxylic acids. scholarsresearchlibrary.comnih.gov The nature and substitution pattern of this aromatic ring have been shown to be crucial for the biological activity of the resulting compounds. scholarsresearchlibrary.com

Synthesis and Characterization of Novel this compound Derivatives

The synthesis of novel derivatives is a cornerstone of research into the therapeutic applications of the thiazolidine scaffold. These efforts have produced classes of compounds with significant and diverse biological activities.

Thiazolidine-2,4-diones (TZDs) are a prominent class of derivatives that, while not directly synthesized from this compound, are closely related heterocyclic structures. They are typically synthesized via the Knoevenagel condensation of an aldehyde with thiazolidine-2,4-dione. nih.govmedcraveonline.comresearchgate.net The structural flexibility of the TZD core, particularly at the C-5 position, allows for extensive derivatization. researchgate.net Research has demonstrated their wide-ranging pharmacological potential. nih.gov

| Derivative Class | Research Application | Key Findings | References |

|---|---|---|---|

| 5-Benzylidene-thiazolidine-2,4-diones | Anticancer Agents | Some derivatives show activity against various human tumor cell lines. | nih.gov |

| Thiazolidine-2,4-dione-Acridine Hybrids | Antitumor Agents | Compounds with electron-withdrawing groups and specific acridine (B1665455) substitutions show enhanced antiproliferative activity against cancer cell lines like HCT116 and HeLa. | mdpi.com |

| VEGFR-2-targeting Thiazolidine-2,4-diones | Anticancer Agents | A lead compound (compound 15) demonstrated potent inhibition of VEGFR-2 and induced apoptosis in HT-29 cancer cells. | rsc.org |

| 5-(aminomethylene)thiazolidine-2,4-diones | Antimicrobial Agents | Derivatives tested showed potential against various strains of bacteria and fungi. | mdpi.com |

Direct modification of the this compound core through acylation and arylation has yielded potent biologically active molecules.

N-Acyl Derivatives: As previously mentioned, the nitrogen of the thiazolidine ring can be acylated. The synthesis involves reacting the parent 2-arylthiazolidine-4-carboxylic acid with an acyl chloride, such as acetyl chloride or benzoyl chloride. nih.gov These derivatives have been investigated for their antiviral properties, although studies have shown that in some cases, the non-acylated parent compounds exhibit better activity. nih.gov

2-Aryl Derivatives: The synthesis of 2-arylthiazolidine-4-carboxylic acids is typically achieved through a one-pot cyclocondensation reaction between L-cysteine and an appropriate aryl aldehyde. nih.govnih.govscholarsresearchlibrary.com This straightforward synthesis allows for the creation of a large library of compounds with different substituents on the aryl ring. These derivatives have been extensively studied for various biological activities. nih.govscholarsresearchlibrary.com Characterization of these novel compounds is routinely performed using spectroscopic methods such as IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry. nih.gov

| Derivative Type | Synthetic Precursors | Research Focus | References |

|---|---|---|---|

| N-Acylated 2-aryl-1,3-thiazolidine-4-carboxylic acids | 2-Arylthiazolidine-4-carboxylic acid, Acetyl chloride, Benzoyl chloride | Antiviral activity against Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). | nih.gov |

| 2-Arylthiazolidine-4-carboxylic acid amides | L-Cysteine, Aryl aldehydes, Various amines | Anticancer activity against prostate cancer and melanoma cell lines. | nih.govacs.org |

| 2-(Substituted phenyl)thiazolidine-4-carboxylic acids | L-Cysteine, Substituted benzaldehydes | Tyrosinase inhibitors for controlling melanin (B1238610) production. | nih.gov |

| 2-Aryl thiazolidine-4-carboxylic acids | L-Cysteine, Aromatic aldehydes | Antioxidant and radical scavenging properties. | scholarsresearchlibrary.com |

Exploration of Bioisosteric Analogues in Derivative Development

In the context of this compound and its derivatives, bioisosteric replacement is a key strategy. The thiazolidine-4-carboxylic acid core itself is considered a bioisostere of proline, where a sulfur atom replaces a methylene (B1212753) group. researchgate.net This substitution can lead to improved properties or novel biological activities.

The carboxylic acid functional group is a frequent target for bioisosteric replacement to overcome issues like poor metabolic stability or limited membrane permeability. researchgate.netnih.gov Common bioisosteres for carboxylic acids include:

Tetrazoles: This acidic heterocycle is one of the most well-known and widely used carboxylic acid bioisosteres. researchgate.netnih.gov

Hydroxamic acids

Sulfonamides

Acylsulfonamides

Thiazolidinediones: The thiazolidinone ring has been explored as a building block for the replacement of carboxylic acids in drug candidates. nih.gov

By replacing the carboxylic acid moiety in active thiazolidine derivatives with these bioisosteres, medicinal chemists aim to fine-tune the compound's properties, potentially leading to drugs with improved efficacy and better pharmacokinetic profiles. For instance, replacing a phosphate (B84403) group with a 4-thiazolidinone (B1220212) moiety was explored to create mimics with improved selectivity in cancer cells. acs.org

Enzymatic Interactions and Biochemical Pathways

Investigation of Thiazolidine-2-carboxylic Acid as an Enzyme Substrate

Substrate for D-Amino Acid Oxidase (DAAO)

This compound has been identified as a noteworthy substrate for D-Amino Acid Oxidase (DAAO), a flavoenzyme that catalyzes the oxidative deamination of D-amino acids. nih.govnih.govsemanticscholar.org It is formed from the condensation of cysteamine (B1669678) and glyoxylate (B1226380). nih.govsemanticscholar.orgresearchgate.net Studies have confirmed that a mixture of cysteamine and glyoxylate acts as a good substrate for purified hog kidney D-amino acid oxidase, with the actual substrate being the resulting this compound. nih.govsemanticscholar.orgresearchgate.net The formation from cysteamine and glyoxylate occurs with a second-order rate constant of 84 min⁻¹ M⁻¹ at 37°C and pH 7.5. nih.govresearchgate.net The interaction with DAAO is characterized by the rapid reduction of the enzyme to form a reduced enzyme-imino acid complex, a typical reaction for DAAO substrates. nih.govsemanticscholar.orgsmolecule.com

Steady-state kinetic analyses have shown that this compound is a more effective substrate for DAAO at a pH of 8.5 compared to 7.5. nih.govsemanticscholar.orgresearchgate.net Despite the pH difference, the catalytic turnover number is similar to that observed with D-proline at both pH levels. nih.govsemanticscholar.orgresearchgate.net Notably, at neutral pH, this compound is a better substrate than D-proline. nih.gov This suggests that this compound, potentially formed in vivo from cysteamine and glyoxylate, could be a physiological substrate for DAAO. nih.gov At low concentrations and a pH of 7.4, the cysteamine-glyoxylate adduct, presumed to be this compound, reacts an order of magnitude faster than any other known DAAO substrate. ebi.ac.uk

Table 1: Kinetic Parameters of DAAO with this compound No specific Km or Vmax values were found in the provided search results. The table is structured to accommodate this data if it becomes available.

| Substrate | pH | Km (mM) | Vmax (µmol/min/mg) | Catalytic Turnover (kcat) | Reference |

|---|---|---|---|---|---|

| This compound | 8.5 | Data not available | Data not available | Similar to D-proline | nih.govsemanticscholar.orgresearchgate.net |

| This compound | 7.5 | Data not available | Data not available | Similar to D-proline | nih.govsemanticscholar.orgresearchgate.net |

| D-proline | 8.5 | Data not available | Data not available | Data not available | nih.govsemanticscholar.orgresearchgate.net |

The enzymatic oxidation of this compound by DAAO results in the formation of Δ²-thiazoline-2-carboxylic acid. nih.govnih.govsemanticscholar.org This product has been identified using nuclear magnetic resonance (NMR) spectroscopy, which showed the loss of the α-hydrogen signal and a downfield shift of the signals from the 4- and 5-carbon hydrogens, consistent with the formation of an adjacent double bond. semanticscholar.org This product is unstable in acidic conditions. semanticscholar.org

An interesting characteristic of this compound is that the racemic mixture is completely oxidized by DAAO. nih.govsemanticscholar.orgresearchgate.net This occurs because the L-enantiomer undergoes rapid, spontaneous isomerization to the D-enantiomer, which is the actual substrate for the enzyme. nih.govsemanticscholar.orgebi.ac.uk The rate of this isomerization has been shown to be identical to the rate of oxidation of the L-isomer by DAAO over a temperature range of 2-30°C. nih.govsemanticscholar.orgresearchgate.net This rapid isomerization quantitatively explains the apparent activity of DAAO with the L-form of the amino acid. nih.govsemanticscholar.orgebi.ac.uk The half-life for this L to D isomerization is reported to be 3.3 minutes at 20°C.

Interaction with Proline Catabolic Enzymes (e.g., PutA)

This compound also interacts with proline catabolic enzymes, such as the bifunctional enzyme Proline Utilization A (PutA), which possesses both proline dehydrogenase (PRODH) and Δ¹-pyrroline-5-carboxylate dehydrogenase (P5CDH) activities. nih.govnih.govunl.edu

L-thiazolidine-2-carboxylate (L-T2C) has been identified as a substrate for the PRODH domain of PutA from Sinorhizobium meliloti (SmPutA). nih.govnih.gov Steady-state kinetic analysis revealed that SmPutA catalyzes the FAD-dependent oxidation of L-T2C with a catalytic efficiency significantly higher than that for its natural substrate, L-proline. nih.govnih.gov While the kcat values are comparable, the KM value for L-T2C is approximately 30-fold lower than that for L-proline, indicating a much stronger binding affinity. nih.gov Stopped-flow experiments further demonstrated that L-T2C reduces the FAD cofactor in the PRODH active site at a faster rate than L-proline. nih.govnih.gov However, unlike the oxidation of proline, the oxidation of L-T2C by PRODH generates a stable Δ⁴-thiazoline-2-carboxylate species, which is not a substrate for the subsequent P5CDH reaction. nih.govnih.gov Interestingly, in some contexts, L-T2C can act as a mechanism-based inactivator of PRODH, forming a covalent adduct with the FAD cofactor. pdbj.org

Table 2: Steady-State Kinetic Parameters for SmPutA PRODH Activity

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) | Reference |

|---|---|---|---|---|

| L-Proline | 1.4 ± 0.1 | 55 ± 7 | 2.5 x 10⁴ | nih.gov |

Oxidation Products in PutA-mediated Metabolism (e.g., Delta-4-thiazoline-2-carboxylate)

The bifunctional enzyme Proline Utilization A (PutA) has been identified as a key player in the metabolism of thiazolidine-2-carboxylate (T2C). nih.govnih.gov PutA possesses both proline dehydrogenase (PRODH) and L-glutamate-γ-semialdehyde dehydrogenase (GSALDH) activities. nih.govnih.gov Research has demonstrated that the PRODH domain of PutA from Sinorhizobium meliloti (SmPutA) catalyzes the FAD-dependent oxidation of L-T2C. nih.gov

The primary oxidation product of this reaction is an apparently stable species identified as Δ⁴-thiazoline-2-carboxylate. nih.govnih.gov This was confirmed through mass spectrometry and NMR analysis, which detected a species with a mass-to-charge ratio (m/z) of 132, consistent with the formation of a double bond during the oxidation of T2C (parent m/z of 134). nih.gov Unlike the oxidation of proline, the product of T2C oxidation does not serve as a substrate for the subsequent NAD+-dependent GSALDH activity of PutA. nih.govnih.gov

Table 1: Steady-State Kinetic Parameters of SmPutA with L-Proline and Thiazolidine (B150603) Carboxylates

| Substrate | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |

|---|---|---|---|

| L-Proline | 1.4 | 36 | 3.9 x 10¹ |

| L-T2C | 1.1 | 1.2 | 9.2 x 10² |

Data sourced from studies on SmPutA PRODH activity. nih.gov

Modulation of Enzyme Activity by this compound and its Derivatives

Beyond being a substrate for metabolic enzymes, this compound and its derivatives are known to modulate the activity of several other key enzymes, demonstrating both inhibitory and activatory roles.

Inhibition of Urease Enzymes

Derivatives of this compound have emerged as potent inhibitors of urease, a nickel-containing enzyme that catalyzes the hydrolysis of urea. This has significant implications, as urease is a virulence factor in certain pathogens. jcsp.org.pkresearchgate.netnih.gov Studies have explored the structure-activity relationship of various thiazolidine derivatives as urease inhibitors. jcsp.org.pkresearchgate.net

For instance, a series of esters of thiazolidine-4-carboxylic acid demonstrated significant urease inhibitory activity, with the potency varying based on the length of the alkyl chain. jcsp.org.pk Molecular docking studies suggest that the inhibitory action involves the interaction of the carbonyl oxygen of the carboxylic acid with the nickel ions in the active site of the urease enzyme. jcsp.org.pkresearchgate.net Specifically, with (4R)-thiazolidine carboxylic acid, both oxygen atoms of the carboxylic terminal are thought to bind tightly to the bimetallic nickel center of Bacillus pasteurii urease. researchgate.netresearchgate.net

Table 2: Urease Inhibitory Activity of Selected Thiazolidine Derivatives

| Compound | IC₅₀ (µM) | Inhibition Type | Source |

|---|---|---|---|

| (4R)-Thiazolidine carboxylic acid | Lowest among tested | - | researchgate.net |

| 4-substituted-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid N-[4-(2,4-dioxo-thiazolidin-5-ylidenemethyl)-phenyl]-hydrazides (4a-4h) | - | - | nih.gov |

| Sulfonamide-Linked Ciprofloxacin Derivatives (e.g., 3e, 6a, 9e, 12d) | 0.081 ± 0.003 to 0.0022 ± 0.0002 | Mixed/Non-competitive | mdpi.com |

IC₅₀ values represent the concentration required for 50% inhibition.

Activation of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ)

A significant class of this compound derivatives, the thiazolidinediones (TZDs), are well-established as high-affinity ligands and agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ). nih.govclockss.orgmdpi.comnih.gov PPARγ is a nuclear receptor that plays a crucial role in adipocyte differentiation and insulin (B600854) sensitization, making it a key target for antidiabetic drugs. clockss.orgnih.gov

The activation of PPARγ by TZD derivatives modulates the expression of numerous genes involved in glucose and lipid metabolism. mdpi.comnih.gov The general structure of these agonists features a thiazolidinedione headgroup, which is essential for binding to the receptor. nih.gov Molecular modeling studies have shown that these compounds interact with key hydrophilic and hydrophobic amino acid residues within the PPARγ active site. clockss.org For example, the design of novel tetrahydroquinoline-linked thiazolidinediones has led to the identification of potent PPARγ agonists. clockss.org

Table 3: Examples of Thiazolidinedione Derivatives as PPARγ Activators

| Compound Class | Key Structural Feature | Activity |

|---|---|---|

| Tetrahydroquinoline-linked thiazolidinediones | N-alkyltetrahydroquinoline tail | Selective PPARγ agonists |

| 4-substituted-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid hydrazides | Pyrimidine and thiazolidinedione moieties | PPARγ inhibitors |

Activity is based on in vitro and in silico studies. nih.govclockss.org

Impact on Cytoplasmic Mur Ligases

Thiazolidine derivatives, particularly thiazolidin-2,4-diones, have been shown to inhibit cytoplasmic Mur ligases. mdpi.comijariie.com These enzymes (MurC-F) are essential for the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. mdpi.comnih.gov The Mur ligases catalyze the sequential addition of amino acids to UDP-N-acetylmuramic acid in the cytoplasm. mdpi.com

By inhibiting these enzymes, thiazolidine derivatives disrupt the formation of the bacterial cell wall, leading to cell death. mdpi.comijariie.com This mechanism makes them attractive candidates for the development of novel antibacterial agents. For instance, a focused chemical library of compounds combining a glutamic acid moiety with a 2-thioxothiazolidin-4-one ring was designed to target the D-Glu- and diphosphate-binding pockets of the MurD active site from Escherichia coli. nih.gov The most potent compounds in this series exhibited IC₅₀ values in the micromolar range. nih.gov

Biological Activities and Mechanistic Investigations

Antimicrobial Activities

Derivatives of thiazolidine-2-carboxylic acid have demonstrated a broad spectrum of antimicrobial properties, encompassing antibacterial, antifungal, and antiviral effects. nih.gov The structural versatility of the thiazolidine (B150603) nucleus allows for substitutions at various positions, which significantly influences the antimicrobial potency and spectrum. nih.govmdpi.com

Antibacterial Efficacy and Mechanisms

This compound derivatives have been synthesized and evaluated for their antibacterial activity against a range of both Gram-positive and Gram-negative bacteria. nih.gov Studies have shown that certain derivatives exhibit potent antibacterial effects. For instance, some 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives have demonstrated superior antibacterial activity compared to their parent compounds. nih.gov One such derivative, (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid, displayed powerful activity against Pseudomonas aeruginosa with an IC50 value of 0.195 µg/mL, surpassing the efficacy of standard antibiotics like Penicillin G and Kanamycin B in the study. nih.gov

The antibacterial action of thiazolidine derivatives is believed to stem from their ability to inhibit cytoplasmic Mur ligase enzymes (MurC-F). encyclopedia.pub These enzymes are crucial for the biosynthesis of the peptidoglycan stem peptide in bacteria, an essential component of the bacterial cell wall. encyclopedia.pub By inhibiting these ligases, the derivatives disrupt cell wall formation, ultimately leading to bacterial cell death. encyclopedia.pub Furthermore, the introduction of electron-withdrawing groups on the benzylidene moiety of thiazolidinedione derivatives has been shown to enhance antibacterial activity. ijcrt.org

| Compound Derivative | Bacterial Strain | Activity/IC50 (µg/mL) | Reference |

|---|---|---|---|

| (2RS,4R)-3-(tert-butoxycarbonyl)-2-(5-fluoro-2-hydroxyphenyl)thiazolidine-4-carboxylic acid | Pseudomonas aeruginosa | 0.195 | nih.gov |

| Thiazolidine-2,4-dione carboxamide derivative (am62) | Staphylococcus aureus | Most active in series | mdpi.com |

| 5(substituted benzylidene)thiazolidine-2,4-dione derivatives | Various bacteria | Activity enhanced by electron-withdrawing groups | ijcrt.org |

| Tetracyclic pyridone carboxylic acid with a thiazolidine ring (4a) | Gram-positive and Gram-negative bacteria | More potent than ofloxacin (B1677185) against most tested strains | acs.org |

Antifungal Properties and Associated Research

The antifungal potential of thiazolidine derivatives has been a significant area of research. nih.govresearchgate.net Various synthesized compounds have demonstrated notable activity against a range of fungal pathogens, including species of Aspergillus, Candida, Trichophyton, and Microsporum. nih.govresearchgate.nettandfonline.com For example, a series of 5-arylidene-2,4-thiazolidinediones and their 2-thioxo analogs have exhibited high fungistatic and fungicidal activity, causing morphological changes in the cell walls of Candida yeast. nih.govresearchgate.net

The proposed mechanism for the antifungal action of some thiazolidine derivatives, such as Mycosidine, involves the disruption of the fungal cell wall. nih.gov It has been suggested that these compounds may interfere with glucose transport, a novel mechanism that distinguishes them from many existing antifungal agents. nih.govresearchgate.net Another potential target for antifungal activity is the inhibition of enzymes like protein mannosyltransferase 1 (PMT1), which is involved in cell wall synthesis. nih.gov Research has also shown that the introduction of specific substituents, such as electron-donating (–OH, –OCH3) and electron-withdrawing (–Cl, –NO2) groups, on the arylidene moieties can enhance the antifungal spectrum. tandfonline.com

| Compound Derivative | Fungal Strain | Activity/EC50 (µg/mL) | Reference |

|---|---|---|---|

| Mycosidine derivatives | Candida spp., Trichophyton rubrum, Microsporum canis | High fungistatic and fungicidal activity | nih.govresearchgate.net |

| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide derivative (4e) | A. solani | 0.85 | chimicatechnoacta.ru |

| 2-(4-Oxo-1,3-thiazolidin-2-ylidene)acetamide derivative (4e) | P. lingam | 2.29 | chimicatechnoacta.ru |

| Hybrid para-chloro-benzylidene derivative (31a) | C. parapsilosis, M. canis, T. rubrum | Highest activity in series | mdpi.com |

Antiviral Research and Potential

Preliminary research has indicated that this compound derivatives possess antiviral properties. iranjournals.irresearchgate.net Studies have explored their efficacy against important poultry viruses, namely Avian Influenza Virus (AIV) and Infectious Bronchitis Virus (IBV). iranjournals.irresearchgate.net In in-ovo antiviral assays, several 2-aryl substituted thiazolidine-4-carboxylic acids were found to be active against both AIV subtype H9N2 and IBV. iranjournals.irresearchgate.net

Specifically, one compound demonstrated an IC50 value of 3.47 µM against AIV, while another showed an IC50 of 4.10 µM against IBV. iranjournals.irresearchgate.net These findings suggest that 2-aryl substituted thiazolidine-4-carboxylic acids are more potent antiviral agents than their N-acylated derivatives against these viruses. iranjournals.irnih.gov This initial data supports the potential of thiazolidine carboxylic acids as a basis for the development of new antiviral drugs. iranjournals.irresearchgate.net

Anticancer and Antiproliferative Research

Thiazolidine derivatives, particularly thiazolidine-2,4-diones, have emerged as a promising class of compounds in cancer research. nih.govnih.govresearchgate.net Their anticancer effects are multifaceted, involving the suppression of cell proliferation, induction of apoptosis, and modulation of key signaling pathways implicated in tumor development. nih.gov

Evaluation of Cytotoxic Effects on Cancer Cell Lines

A significant body of research has been dedicated to evaluating the cytotoxic effects of this compound derivatives against a variety of human cancer cell lines. nih.govresearchgate.netresearchgate.net These studies have demonstrated that certain derivatives exhibit potent and selective cytotoxicity. For instance, 2-arylthiazolidine-4-carboxylic acid amides (ATCAAs) have been identified as a new class of cytotoxic agents effective against prostate cancer cells, with some showing low micromolar IC50 values. acs.orgnih.gov

Furthermore, research on melanoma cell lines (B16-F1, A375, and WM-164) revealed that specific ATCAA derivatives showed excellent selectivity and growth-inhibition activity. nih.gov Similarly, potent and selective activity has been observed against various other cancer cell lines, including breast, lung, colon, and hepatocellular carcinoma. nih.govresearchgate.netnih.gov The cytotoxic efficacy is often influenced by the specific substitutions on the thiazolidine ring and the attached aryl groups. mdpi.com For example, compounds with electron-withdrawing groups often exhibit lower IC50 values, indicating higher potency. mdpi.com

| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 2-Arylthiazolidine-4-carboxylic acid amides | Prostate cancer cells | Low micromolar | nih.gov |

| Compound 1b (ATCAA derivative) | A375 melanoma | - | nih.gov |

| Compound 22 (Thiazolidine-2,4-dione derivative) | MCF-7 (Breast cancer) | 1.21 (concentration tested) | nih.gov |

| Compound 8l (Chromone-linked thiazolidinedione) | A549 (Lung cancer) | 6.1 ± 0.02 | researchgate.net |

| Compound 7f (Acridine-thiazolidine-2,4-dione hybrid) | HeLa (Cervical cancer) | 6.20 ± 1.30 | mdpi.com |

| Compound 12f·2HCl (Acridine-thiazolidine-2,4-dione hybrid) | HCT116 (Colon cancer) | 4.98 ± 2.90 | mdpi.com |

Mechanisms of Apoptosis Induction and Cell Cycle Modulation

The anticancer activity of thiazolidine derivatives is closely linked to their ability to induce programmed cell death (apoptosis) and to interfere with the cancer cell cycle. nih.govnih.gov Several studies have shown that treatment with these compounds leads to an increase in the percentage of cancer cells undergoing apoptosis. nih.govnih.gov For example, an Annexin-V/propidium iodide staining test on MCF-7 breast cancer cells treated with a thiazolidine-2,4-dione derivative showed a significant increase in both early and late apoptotic cells. nih.gov

In addition to inducing apoptosis, these compounds can also modulate the cell cycle. nih.gov Anti-proliferative drugs often work by causing cell cycle arrest at specific checkpoints, which prevents cancer cell progression and can trigger apoptosis. nih.gov Cell cycle analysis has demonstrated that certain 2-arylthiazolidine-4-carboxylic acid amides can increase the percentage of cancer cells in the sub-G1 phase, which is indicative of apoptosis. nih.gov The ability of thiazolidine derivatives to modulate these fundamental cellular processes underscores their potential as anticancer agents. nih.govnih.govresearchgate.net

Metabolic and Endocrine System Research

Research into the metabolic and endocrine effects of thiazolidine derivatives has been extensive, particularly concerning their application in managing type 2 diabetes and related metabolic disorders.

Thiazolidine derivatives, especially thiazolidinediones (TZDs), are recognized for their ability to improve insulin (B600854) sensitivity and regulate glucose metabolism. nih.govacs.org They function as potent agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), a key regulator of glucose and lipid homeostasis. ontosight.aimdpi.com The activation of PPAR-γ by TZDs like pioglitazone (B448) and rosiglitazone (B1679542) enhances insulin sensitivity in critical tissues such as muscle, fat, and liver. nih.govacs.org

Mechanistically, TZDs have been shown to increase glucose uptake and improve insulin-stimulated glycogen (B147801) synthesis. nih.govacs.orgmssm.edu A study involving patients with type 2 diabetes demonstrated that treatment with TZDs led to a significant improvement in insulin-stimulated glucose uptake and a potentiation of insulin-induced suppression of lipolysis. mssm.edu In preclinical models of glucocorticoid-induced insulin resistance, TZDs were effective in improving insulin sensitivity. nih.gov However, in this specific context, the mechanism did not appear to involve the upregulation of the GLUT4 glucose transporter in skeletal muscle. nih.gov Furthermore, some novel TZD derivatives have been found to increase basal insulin secretion without affecting glucose-stimulated secretion, suggesting a potential to act as antihyperglycemic agents during postprandial conditions. nih.govacs.org

| Compound/Class | Model | Key Finding | Reference |

|---|---|---|---|

| Thiazolidinediones (TZDs) | Patients with Type 2 Diabetes | Improved insulin-stimulated glucose uptake and glycogen synthesis. | mssm.edu |

| Pioglitazone, Englitazone | Rat model of glucocorticoid-induced insulin resistance | Enhanced insulin responsiveness in skeletal muscle. | nih.gov |

| Novel TZD and Rhodanine Derivatives | In vitro | Increased basal insulin secretion and improved glucose uptake. | nih.govacs.org |

| Thiazolidinediones (TZDs) | General (Review) | Reduce insulin resistance via PPAR-γ activation. | mdpi.com |

The utility of thiazolidine compounds extends to the management of broader metabolic disorders beyond type 2 diabetes. Thiazolidine-4-carboxylic acid, also known as thioproline, has shown promise in treating non-alcoholic fatty liver disease (NAFLD). remedypublications.com A study involving patients with NAFLD demonstrated that a six-month treatment with thioproline resulted in a significant improvement in FibroTest scores, which assess liver fibrosis. remedypublications.com This improvement was associated with a decrease in gamma-glutamyl transferase (GGTP) and alanine (B10760859) aminotransferase (ALT) activity, suggesting a reduction in liver inflammation and damage. remedypublications.com

Furthermore, TZDs have been investigated for their beneficial effects in non-alcoholic steatohepatitis (NASH), a more severe form of NAFLD, with encouraging results. mdpi.com Their mechanism of action in the liver includes reducing hepatic fat content and improving liver fibrosis. nih.govmdpi.com The broad effects on glucose and lipid metabolism also position these compounds as potentially valuable in the context of metabolic syndrome. mdpi.com

Anti-inflammatory and Antioxidant Properties

This compound and its derivatives possess significant anti-inflammatory and antioxidant capabilities, which contribute to their therapeutic potential in a range of conditions.

Thiazolidine derivatives have been shown to modulate the production of key pro-inflammatory cytokines. researchgate.net Several studies have demonstrated that these compounds can inhibit the expression and release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages stimulated by lipopolysaccharide (LPS). researchgate.net This anti-inflammatory action is closely linked to the NF-κB signaling pathway, a central regulator of inflammation. researchgate.net

For example, the TZD pioglitazone has been found to suppress the expression of both TNF-α and transforming growth factor-β1 (TGF-β1). mdpi.com In models of neuroinflammation, thiazolidine-4-carboxylic acid derivatives have been shown to down-regulate the overexpression of a suite of pro-inflammatory mediators, including TNF-α, NF-κB, NLRP3, and COX-2. irispublishers.comirispublishers.comnih.gov This modulation of inflammatory pathways suggests a protective effect against neuronal damage. irispublishers.com

The antioxidant properties of thiazolidine compounds are largely attributed to their ability to scavenge reactive oxygen species (ROS). mdpi.com An imbalance between ROS and the body's antioxidant defenses leads to oxidative stress, a key factor in the pathogenesis of numerous diseases. mdpi.com

The antioxidant mechanism of TZD derivatives is thought to involve the donation of a proton to neutralize ROS. mdpi.com The thiazolidine ring itself, with its oxidizable sulfur atom, is believed to contribute to this antioxidant capacity. researchgate.net Furthermore, some thiazolidine derivatives, such as L-2-oxothiazolidine-4-carboxylic acid (OTC), act as prodrugs for cysteine. mdpi.com By increasing intracellular cysteine levels, they promote the synthesis of glutathione (B108866) (GSH), a critical endogenous antioxidant. mdpi.com This enhancement of the cellular antioxidant defense system provides protection against oxidative damage. mdpi.com Recent research also points to the potential of thioproline (thiazolidine carboxylic acid) in protecting against age-related conditions linked to oxidative damage from free radicals. ebi.ac.uk

Glutathione (GSH) Activation and Lipid Peroxidation (LPO) Inhibition

This compound and its related structures, notably L-2-Oxothiazolidine-4-carboxylic acid (OTC), function as crucial precursors for cysteine, a rate-limiting amino acid in the synthesis of glutathione (GSH). nih.govnih.gov This role is central to their antioxidant capabilities. By supplying cysteine, these compounds effectively support and maintain intracellular GSH levels, a cornerstone of the cellular antioxidant defense system. nih.govresearchgate.net The sulfhydryl group inherent in the thiazolidine structure is fundamental to its function as an antioxidant and its role in detoxification processes. researchgate.neteeer.org

The process of lipid peroxidation (LPO), a chain reaction of oxidative degradation of lipids, is a major cause of cellular damage and is implicated in the execution of ferroptosis, an iron-dependent form of cell death. mdpi.com A key enzyme, Glutathione Peroxidase 4 (GPX4), protects cells from this damage by reducing lipid hydroperoxides to lipid alcohols, a process that is dependent on GSH. mdpi.com A decline in cellular GSH compromises GPX4 activity, leading to an accumulation of lipid peroxides and subsequent cell membrane damage. mdpi.com Numerous thiazolidine derivatives have demonstrated the ability to inhibit LPO, which is attributed to their capacity to bolster the GSH pool and thereby enhance the activity of enzymes like GPX4. irispublishers.com Research has shown that OTC can reverse the oxidation of glutathione and protect against liver injury by maintaining GSH concentrations. nih.govresearchgate.net

Table 1: Effects of Thiazolidine Derivatives on Glutathione (GSH) and Lipid Peroxidation (LPO)

| Compound/Derivative | Effect on Glutathione (GSH) | Effect on Lipid Peroxidation (LPO) | Mechanism of Action |

| L-2-Oxothiazolidine-4-carboxylic acid (OTC) | Increases and maintains GSH levels; reverses GSH oxidation. nih.govnih.govresearchgate.net | Inhibits LPO. nih.gov | Acts as a cysteine prodrug, supporting GSH synthesis and subsequent GPX4 activity. nih.govnih.gov |

| Thiazolidine-4-carboxylic acid derivatives | Activate GSH. irispublishers.com | Inhibit LPO. irispublishers.com | Enhance the cellular antioxidant defense system by boosting GSH, which combats reactive oxygen species (ROS) that initiate LPO. irispublishers.com |

| 2-Substituted thiazolidine-4(R)-carboxylic acids | Increase non-protein sulfhydryl (NPSH) levels in the liver. nih.gov | Indirectly inhibits LPO. | The increase in sulfhydryl groups enhances the capacity to neutralize toxins and free radicals, reducing the triggers for LPO. nih.gov |

Neurobiological Research

Neuroprotective Effects and Underlying Mechanisms

Thiazolidine derivatives have demonstrated significant neuroprotective properties in various experimental models, including those of ethanol-induced neurodegeneration. nih.govresearchgate.net The neuroprotective capacity of these compounds is closely linked to their ability to counteract oxidative stress and neuroinflammation, which are common pathological features in a range of neurological disorders. irispublishers.comnih.gov

The underlying mechanisms for these neuroprotective effects are multifaceted. One key pathway involves the regulation of mitochondrial function and apoptosis. For instance, thiazolidinediones have been shown to activate the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). nih.gov The activation of PGC-1α is crucial for mitochondrial biogenesis and function, offering a protective effect on neurons. nih.gov Furthermore, these compounds can modulate the expression of proteins central to the apoptotic cascade. Studies have observed that treatment with a thiazolidinedione derivative reversed the increased expression of the pro-apoptotic protein Bax and the decreased expression of the anti-apoptotic protein Bcl-2 in a cellular model of Parkinson's disease, indicating a direct influence on cell survival pathways. nih.gov

Table 2: Molecular Mechanisms of Neuroprotection by Thiazolidine Derivatives

| Molecular Target/Pathway | Observed Effect | Underlying Mechanism |

| PGC-1α | Activation | Enhances mitochondrial function and biogenesis, providing neuroprotective effects. nih.gov |

| Bcl-2/Bax Ratio | Increased | Shifts the balance away from apoptosis by upregulating the anti-apoptotic protein Bcl-2 and downregulating the pro-apoptotic protein Bax. nih.gov |

| NF-κB Pathway | Inhibition | Reduces the expression of pro-inflammatory genes, thus attenuating neuroinflammation. irispublishers.comnih.gov |

| Oxidative Stress Markers | Reduction | Scavenges reactive oxygen species (ROS) and boosts endogenous antioxidant systems, protecting neurons from oxidative damage. irispublishers.comnih.govresearchgate.net |

Attenuation of Neuroinflammation and Oxidative Stress in Neural Models

Neuroinflammation and oxidative stress are critical drivers of neuronal damage and cognitive impairment in various neurodegenerative conditions. irispublishers.comnih.gov Research using neural models, particularly those involving ethanol-induced neurotoxicity, has shown that thiazolidine-4-carboxylic acid derivatives can effectively attenuate these harmful processes. irispublishers.comnih.govresearchgate.net

Treatment with these derivatives has been found to significantly reduce the levels of key inflammatory mediators. irispublishers.comnih.gov In animal models of ethanol-induced neuroinflammation, there was an observed decrease in pro-inflammatory cytokines and enzymes such as Tumor Necrosis Factor-alpha (TNF-α), Nuclear Factor-kappa B (NF-κB), the NLRP3 inflammasome, and Cyclooxygenase-2 (COX-2). irispublishers.comnih.gov The mechanism appears to involve the interruption of the inflammatory cascade at multiple points. It is suggested that thiazolidine derivatives may reverse the inflammatory cascade initiated by oxidative stress, potentially by modulating the ROS/NF-κB/NLRP3/TNF-α/COX-2 signaling pathway. irispublishers.com This comprehensive action on both oxidative stress and subsequent neuroinflammatory pathways underscores their therapeutic potential in neurodegenerative diseases. irispublishers.comnih.gov

Table 3: Impact of Thiazolidine-4-Carboxylic Acid Derivatives on Neuroinflammation and Oxidative Stress Markers

| Marker | Function | Effect of Thiazolidine Derivative Treatment |

| TNF-α | Pro-inflammatory cytokine | Decreased levels in ethanol-induced neuroinflammation models. irispublishers.comnih.gov |

| NF-κB | Transcription factor for inflammatory genes | Inhibition of activation and expression. irispublishers.comnih.gov |

| NLRP3 Inflammasome | Multi-protein complex that initiates inflammation | Reduced activation. irispublishers.comnih.gov |

| COX-2 | Enzyme involved in producing inflammatory prostaglandins | Decreased expression. irispublishers.comnih.gov |

| Reactive Oxygen Species (ROS) | Key initiators of oxidative stress | Reduced levels, attenuating oxidative damage. irispublishers.comnih.gov |

| Antioxidant Enzymes | Cellular defense against ROS | Increased levels/activity. irispublishers.com |

Hepatoprotective and Detoxifying Research

Impact on Liver Fibrosis and Biochemical Markers

Thioproline, also known as thiazolidine-4-carboxylic acid, has been investigated for its beneficial effects on liver health, particularly in the context of chronic liver diseases like Non-Alcoholic Fatty Liver Disease (NAFLD). remedypublications.com Clinical research has demonstrated that treatment with thioproline can lead to significant improvements in markers of liver fibrosis. remedypublications.comremedypublications.com One study involving patients with NAFLD found that a six-month course of treatment resulted in a statistically significant decrease in FibroTest scores, a non-invasive measure of liver fibrosis. remedypublications.com

The treatment was also associated with favorable changes in several biochemical markers that reflect liver function and health. remedypublications.com This included a reduction in the activity of liver enzymes such as Gamma-Glutamyl Transferase (GGTP) and Alanine Aminotransferase (ALT). remedypublications.com Furthermore, a decrease in the concentration of alpha-2-macroglobulin and an increase in apolipoprotein A1 were observed. remedypublications.com In experimental models of thioacetamide-induced liver fibrosis, L-2-oxothiazolidine-4-carboxylic acid (OTC) was shown to ameliorate fibrosis by reducing the expression of key pro-fibrotic markers, including α-smooth muscle actin, transforming growth factor-β1 (TGF-β1), and collagen α1 mRNA. nih.govbmbreports.org

Table 4: Changes in Biochemical Markers in NAFLD Patients After Six Months of Thioproline Treatment

| Biochemical Marker | Direction of Change | Significance (p-value) | Implication |

| FibroTest Score | Decrease | <0.001 | Reduction in estimated liver fibrosis. remedypublications.com |

| GGTP Activity | Decrease | 0.002 | Improvement in cholestatic liver injury. remedypublications.com |

| ALT Activity | Decrease | 0.039 | Reduction in hepatocellular injury. remedypublications.com |

| Alpha-2-macroglobulin | Decrease | <0.001 | Component of FibroTest, indicating reduced fibrosis. remedypublications.com |

| Apolipoprotein A1 | Increase | 0.002 | Component of FibroTest, reflecting improved liver function. remedypublications.com |

Detoxifying Functions through Sulfhydryl Group Interactions

The detoxifying properties of this compound and its derivatives are intrinsically linked to their structure as cyclic sulfur-containing amino acids. researchgate.netremedypublications.com The key to this function is the sulfhydryl (-SH) group. eeer.orgremedypublications.com In the body, particularly within mitochondria, thioproline is metabolized to N-formyl cysteine. remedypublications.com This metabolite contains a free sulfhydryl group, which is a potent reducing agent. remedypublications.com

These free -SH groups can donate a hydrogen atom to various endogenous and exogenous toxic metabolites, a chemical reaction that reduces and inactivates the toxins. remedypublications.com This process is a crucial cellular detoxification mechanism. For instance, the formation of thioproline from cysteine and formaldehyde (B43269) is considered a natural pathway for detoxifying formaldehyde. eeer.org Furthermore, studies in mice have shown that 2-substituted thiazolidine-4(R)-carboxylic acids can increase the concentration of non-protein sulfhydryls (NPSH) in the liver, enhancing the organ's detoxification capacity and suggesting a hepatoprotective effect. nih.gov This ability to bolster the pool of sulfhydryl groups underscores the compound's role in protecting the liver from toxic insults. researchgate.netnih.gov

Table 5: Detoxification Mechanism via Sulfhydryl Groups

| Process | Description | Key Component |

| Metabolic Conversion | Thioproline is converted in mitochondria. | N-formyl cysteine |

| Toxin Inactivation | The free sulfhydryl group donates hydrogen to toxic metabolites, reducing and neutralizing them. | Sulfhydryl (-SH) Group |

| Enhancement of Liver Capacity | Increases the concentration of non-protein sulfhydryls (NPSH) in the liver. | 2-Substituted thiazolidine-4(R)-carboxylic acids |

| Formaldehyde Detoxification | Thioproline is formed from the condensation of cysteine and formaldehyde. | Thioproline |

Structure Activity Relationship Sar Studies

Systematic Analysis of Structural Modifications and Their Biological Impact

Systematic modifications of the thiazolidine (B150603) ring are crucial for modulating biological activity. The thiazolidine nucleus allows for a large number of substitutions, particularly at the C2, N3, and C5 positions, which significantly influences the compound's pharmaceutical properties. nih.govresearchgate.net Studies comparing different thiazolidine-carboxylic acid isomers have revealed significant differences in their biological impact. For instance, thiazolidine-2-carboxylic acid (also known as beta-thiaproline) has demonstrated higher inhibitory activity in protein synthesizing systems compared to its isomer, thiazolidine-4-carboxylic acid (gamma-thiaproline). nih.gov Both act as competitive inhibitors of proline, but the positioning of the carboxylic acid group relative to the sulfur and nitrogen atoms within the ring directly impacts the degree of inhibition. nih.gov

In derivatives such as 2-arylthiazolidine-4-carboxylic acid amides, modifications to the amide side chain, the thiazolidine ring itself, and substituents on the phenyl ring at C2 all play a role in determining antiproliferative activity against cancer cell lines. nih.gov The group attached to the C2-position is often considered to have the most substantial influence on the structure and properties of the resulting compound. researchgate.net Research on various thiazolidine-2,4-dione derivatives has shown that the type of substituent at both the thiazolidine ring and the carboxylic moiety has a great impact on the antimicrobial activity of the compound. mdpi.com

Influence of Side Chains and Ring Substituents on Activity

The nature and position of substituents on the thiazolidine ring or its side chains are critical determinants of biological activity. In many classes of thiazolidine derivatives, an attached phenyl ring is considered essential for activity. nih.gov

Key findings on the influence of substituents include:

Electron-withdrawing vs. Electron-donating Groups: The electronic properties of substituents significantly affect activity. The presence of electron-withdrawing groups (EWGs) such as -NO₂, -Cl, and -Br on a phenyl substituent has been shown to enhance antibacterial activity against certain strains like E. coli and also to increase antioxidant activity. nih.gov Conversely, electron-donating groups (EDGs) like -OCH₃ can enhance antibacterial activity against other strains, such as S. aureus and B. subtilis. nih.gov

Positional Isomerism: The position of a substituent on an aromatic ring can dramatically alter biological efficacy. For example, in a series of thiazolidine-2,4-dione derivatives, a methoxy (B1213986) group at the meta position conferred greater antimicrobial activity than the same group at the para position. mdpi.com Similarly, a chloro group at the ortho position showed more activity than when it was at the para position. mdpi.com In other studies, substitution at the meta position of a benzylidene group was found to increase potency, regardless of the substituent's electronic nature. nih.gov

Side Chain Composition: The composition of side chains attached to the thiazolidine ring, such as an acetate (B1210297) chain at the N3 position, can increase binding affinity to biological targets. This is attributed to the formation of polar interactions with amino acid residues in the target protein. nih.gov

| Substituent Group | Position | Observed Biological Impact | Compound Class Studied |

|---|---|---|---|

| Electron-Withdrawing (e.g., -NO₂, -Cl, -Br) | Varies (often para) | Enhanced antibacterial activity (E. coli), increased antioxidant activity. nih.gov | Thiazolidine-2,4-diones |

| Electron-Donating (e.g., -OCH₃) | Varies (ortho/para) | Enhanced antibacterial activity (S. aureus, B. subtilis). nih.gov | Thiazolidine-2,4-diones |

| Methoxy (-OCH₃) | meta | Enhanced antimicrobial activity compared to para position. mdpi.com | Thiazolidine-2,4-diones |

| Chloro (-Cl) | ortho | Enhanced antimicrobial activity compared to para position. mdpi.com | Thiazolidine-2,4-diones |

| Acetate Chain | N3 Position | Increased binding affinity. nih.gov | Thiazolidinediones |

Stereochemical Considerations in Biological Activity

Stereochemistry plays a pivotal role in the biological activity of chiral compounds, including derivatives of this compound. mdpi.com The spatial arrangement of atoms can significantly affect a molecule's ability to interact with its biological target.

For instance, in studies of 2-arylthiazolidine-4-carboxylic acid amides, compounds were synthesized as a mix of stereoisomers, such as (2RS, 4R), indicating that the relative and absolute configuration at the chiral centers (C2 and C4) is a critical factor in their anticancer activity. nih.gov Research on other chiral heterocyclic compounds has demonstrated that different isomers can have vastly different levels of biological activity. Often, only one specific isomer (e.g., the (5S, αS) isomer) displays significant potency, while its enantiomers and diastereoisomers are much less active or completely inactive. mdpi.com This stereoselectivity suggests that biological processes such as membrane transport or binding to a target enzyme are highly specific to a particular three-dimensional structure. mdpi.com Therefore, the stereochemistry at the C2 position of this compound and its derivatives is a crucial factor that must be controlled and defined to achieve optimal biological effect.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

QSAR modeling is a computational technique used to predict the biological activity of chemical compounds based on their structural and physicochemical properties, known as molecular descriptors. nih.gov This approach is widely used to guide the design of new thiazolidine derivatives. nih.govstmjournals.in

QSAR models are built by developing a mathematical equation that correlates descriptors with activity. wikipedia.org For thiazolidine derivatives, QSAR studies have successfully predicted various activities:

Antitubercular Activity: A QSAR model for thiazolidine-4-one derivatives identified that descriptors related to polarizability, electronegativity, surface area, and the number of halogen atoms were positively correlated with antitubercular activity. nih.gov This suggests that increasing these properties in new derivatives could lead to more potent compounds.

Antimicrobial Activity: In a study of 4-thiazolidinone (B1220212) derivatives, a QSAR model revealed that multidimensional steric and electronic factors, such as the heat of formation and dipole energy, showed a strong correlation with antimicrobial activity. stmjournals.in

Solubility: QSAR has also been used to predict physicochemical properties. A model for thiazolidine-4-carboxylic acid derivatives used quantum chemical descriptors to successfully predict their aqueous solubility. researchgate.net

These models are validated to ensure they are robust and predictive. stmjournals.in A well-validated QSAR model can then be used to screen new, untested compounds and prioritize them for synthesis and biological evaluation, thereby accelerating the drug discovery process.

| Activity Modeled | Compound Class | Key Correlated Descriptors | Model Finding |

|---|---|---|---|

| Antitubercular nih.gov | Thiazolidine-4-ones | MLFER_S, GATSe2, Shal (positively); SpMAD_Dzs (negatively) | High polarizability, electronegativity, and halogen count increase activity. |

| Antimicrobial stmjournals.in | 4-Thiazolidinone derivatives | Heat of formation (HF), Dipole energy (D2), Electronic energy | Steric and electronic factors strongly correlate with biological activity. |

| Aqueous Solubility researchgate.net | Thiazolidine-4-carboxylic acid derivatives | Quantum chemical descriptors (e.g., electrostatic potentials) | The model could accurately predict the solubility of the compounds. |

Computational Chemistry and Spectroscopic Characterization in Research

Computational Methodologies for Conformational Analysis and Molecular Interactions

Computational approaches have become indispensable in the exploration of thiazolidine-2-carboxylic acid's chemical and biological properties. These in silico methods allow for the prediction and analysis of molecular behavior, saving time and resources in the research and development process.

Molecular modeling and virtual screening are powerful computational tools used to identify and optimize potential drug candidates. In the context of this compound, these techniques have been successfully employed to discover novel enzyme inhibitors. For instance, a study aimed at identifying new urease inhibitors utilized an internal combinatorial library of compounds. Through molecular modeling and virtual screening of a vast database containing 90,000 ligands, (4R)-thiazolidine carboxylic acid and its 2-substituted analogs were identified as promising active inhibitors of urease. nih.gov This approach allows for the rapid screening of large chemical libraries to select a smaller, more manageable number of compounds for synthesis and further testing. nih.govresearchgate.net

The process typically involves generating 3D models of the target enzyme and the potential ligands. These models are then used to predict how the ligands will bind to the enzyme's active site. The ligands with the best-predicted binding affinities are then prioritized for further investigation. nih.govresearchgate.net This computer-guided approach has proven to be a successful strategy in the planned synthesis of bioactive molecules. nih.gov

To refine the predictions from virtual screening, molecular docking algorithms are employed. These algorithms simulate the binding process between a ligand and a protein at an atomic level, providing a more detailed understanding of the interaction. For the identified (4R)-thiazolidine carboxylic acid-based urease inhibitors, docking algorithms such as Grid and FlexX were utilized. nih.govresearchgate.net

These algorithms place the ligand in various orientations and conformations within the enzyme's active site and calculate a scoring function to estimate the binding affinity. The results of these docking studies revealed that the carboxylic acid group of (4R)-thiazolidine carboxylic acid interacts directly with the nickel ions in the bimetallic center of the urease active site. researchgate.netresearchgate.net Specifically, the two oxygen atoms of the carboxylic terminal were found to be tightly bound to the nickel center, with distances of 1.22 Å and 1.48 Å, which is believed to be responsible for the observed inhibitory activity. researchgate.netresearchgate.net In contrast, the (4S)-isomer showed a less favorable interaction, with its carboxylic terminal positioned further from the nickel center. researchgate.net These findings highlight the importance of stereochemistry in enzyme inhibition and demonstrate the predictive power of docking algorithms.

Theoretical calculations are employed to understand the intrinsic properties of molecules, such as their geometry and energy. In a study involving the 1,3-dipolar cycloaddition reactions of thioisatin with this compound, theoretical calculations were performed to investigate the regioselectivity of the resulting cycloadducts. nih.govresearchgate.netresearchgate.net The geometrical and energetic properties of the reactants, transition states, and products were analyzed using computational methods. nih.govresearchgate.netresearchgate.net

These calculations, often performed using programs like Gaussian, can optimize the molecular geometry to find the most stable conformation. nih.govresearchgate.net For example, the geometry of the azomethine ylide intermediate derived from thioisatin and this compound was optimized at the AM1 level of theory, revealing an almost planar structure. nih.govresearchgate.netresearchgate.net By calculating the activation and stabilization energies, researchers can predict the most likely reaction pathway and the stereochemical outcome of the reaction. nih.govresearchgate.net

Ab initio quantum chemistry methods are used to calculate various molecular descriptors from first principles, without the need for empirical parameters. These descriptors, which include properties like electrostatic potentials, local charges, and frontier molecular orbital (HOMO and LUMO) energies, are crucial for developing Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. tubitak.gov.trresearchgate.netresearchgate.nettubitak.gov.tr

In a QSAR study on thiazolidine-4-carboxylic acid derivatives, ab initio theory was used to calculate a range of quantum chemical descriptors. tubitak.gov.trresearchgate.net These descriptors were then used to build a mathematical model that could predict the acidity constants of these compounds. tubitak.gov.tr The study found that descriptors related to the atoms near the deprotonation center and the substitution site were particularly important in determining the acidity. tubitak.gov.tr Similarly, another QSPR study utilized ab initio calculations to predict the solubility of thiazolidine-4-carboxylic acid derivatives. researchgate.netresearchgate.net Such models are valuable for predicting the properties of new, unsynthesized compounds. tubitak.gov.trresearchgate.net